![molecular formula C12H20N2O4 B8049812 tert-butyl (S)-2-(7-oxo-2-oxa-5,8-diazaspiro[3.5]nonan-6-yl)acetate](/img/structure/B8049812.png)
tert-butyl (S)-2-(7-oxo-2-oxa-5,8-diazaspiro[3.5]nonan-6-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (S)-2-(7-oxo-2-oxa-5,8-diazaspiro[35]nonan-6-yl)acetate is a fascinating compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (S)-2-(7-oxo-2-oxa-5,8-diazaspiro[3.5]nonan-6-yl)acetate involves multiple steps, typically starting with commercially available precursors. A common synthetic route includes:
Formation of the spirocyclic core via cyclization reactions.
Introduction of the oxo and oxa functionalities through oxidation and ring-closure reactions.
Acetylation of the amino group to form the final acetate derivative.
The reaction conditions often involve the use of specific catalysts and solvents to ensure high yields and selectivity.
Industrial Production Methods: Industrial production of this compound would likely involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms can be employed to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions to form more oxidized derivatives.
Reduction: : Reduction reactions can convert the oxo group into hydroxyl or amine functionalities.
Substitution: : Nucleophilic or electrophilic substitution reactions can introduce various functional groups.
Oxidation: : Common oxidizing agents like potassium permanganate or chromic acid.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products: The products formed from these reactions are typically derivatives with modifications at the oxo, oxa, or spirocyclic centers, leading to new compounds with varied properties.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl (S)-2-(7-oxo-2-oxa-5,8-diazaspiro[3.5]nonan-6-yl)acetate is studied for its unique spirocyclic structure, which can serve as a building block for more complex molecules.
Biology: In biological research, this compound can be used as a scaffold for developing new drugs or as a ligand in studying enzyme interactions.
Medicine: In medicine, the compound shows promise as a potential therapeutic agent due to its ability to interact with specific biological targets, potentially leading to new treatments for various diseases.
Industry: In industrial applications, the compound can be used in the synthesis of high-performance materials or as a catalyst in chemical reactions.
Mechanism of Action
Mechanism and Molecular Targets: The mechanism of action of tert-butyl (S)-2-(7-oxo-2-oxa-5,8-diazaspiro[3.5]nonan-6-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds and Uniqueness:
Tert-butyl (S)-2-(6-oxo-2-oxa-5,7-diazaspiro[3.5]nonan-7-yl)acetate: : Similar spirocyclic structure but with differences in the oxo and nitrogen positions.
Tert-butyl (S)-2-(7-hydroxy-2-oxa-5,8-diazaspiro[3.5]nonan-6-yl)acetate: : The oxo group is replaced with a hydroxyl group, affecting its reactivity.
Tert-butyl (S)-2-(7-oxo-2-thia-5,8-diazaspiro[3.5]nonan-6-yl)acetate: : The oxa functionality is replaced with thia, altering its chemical properties.
The unique structure of tert-butyl (S)-2-(7-oxo-2-oxa-5,8-diazaspiro[3
Properties
IUPAC Name |
tert-butyl 2-[(6S)-7-oxo-2-oxa-5,8-diazaspiro[3.5]nonan-6-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c1-11(2,3)18-9(15)4-8-10(16)13-5-12(14-8)6-17-7-12/h8,14H,4-7H2,1-3H3,(H,13,16)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIITWVGELTMPG-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1C(=O)NCC2(N1)COC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H]1C(=O)NCC2(N1)COC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
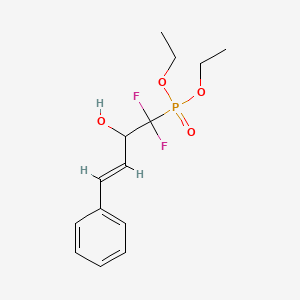
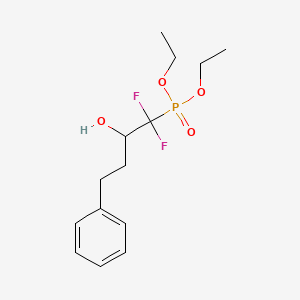

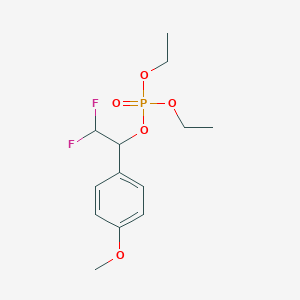
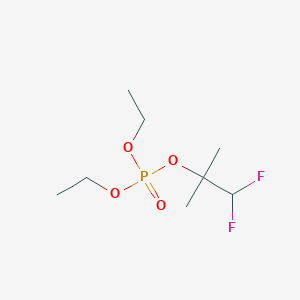

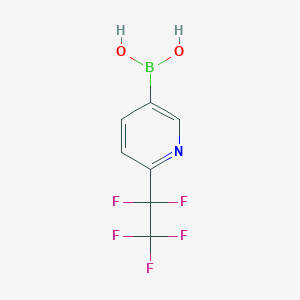
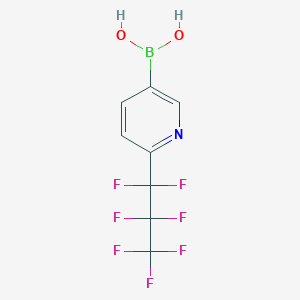
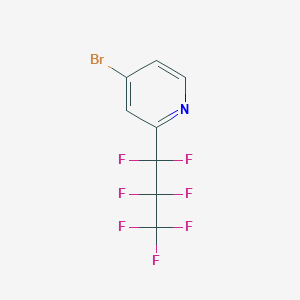
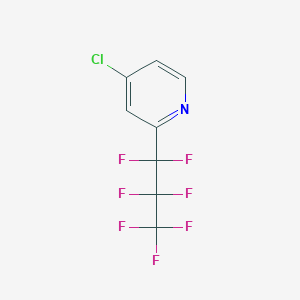
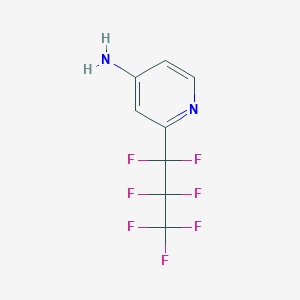
![(S)-6-((1-trityl-1H-imidazol-4-yl)methyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B8049822.png)
![tert-butyl (S)-(4-(7-oxo-2-oxa-5,8-diazaspiro[3.5]nonan-6-yl)butyl)carbamate](/img/structure/B8049830.png)
![(S)-hexahydro-1'H-spiro[oxetane-3,4'-pyrrolo[1,2-a]pyrazin]-1'-one](/img/structure/B8049834.png)
